molecular formula C16H11Cl2N3 B6347000 4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine CAS No. 1354939-14-2

4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Cat. No. B6347000
CAS RN: 1354939-14-2
M. Wt: 316.2 g/mol
InChI Key: AHPRHGUZUCBRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, commonly referred to as CPP-2A, is a synthetic organic compound belonging to the pyrimidine class of compounds. It is a small molecule that has been studied extensively for its potential applications in pharmaceuticals and biomedicine. In particular, CPP-2A has been investigated for its ability to interact with and modulate the activity of various proteins and enzymes.

Mechanism of Action

CPP-2A is thought to modulate the activity of proteins and enzymes by binding to specific sites on their surfaces. It has been shown to interact with the active site of acetylcholinesterase and to inhibit its activity. CPP-2A has also been shown to bind to the active site of PAR2 and to modulate its activity. In addition, CPP-2A has been shown to interact with other proteins, such as the G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-2A are not yet fully understood. However, it has been shown to modulate the activity of various proteins and enzymes, which could potentially lead to changes in the levels of various neurotransmitters and hormones in the body. In addition, CPP-2A has been shown to interact with various receptors, which could potentially lead to changes in the activity of various signaling pathways.

Advantages and Limitations for Lab Experiments

CPP-2A is a relatively simple molecule that can be easily synthesized in the laboratory. This makes it an attractive option for use in various scientific experiments. However, CPP-2A is not a natural product and its effects on various biochemical and physiological processes are not yet fully understood. Therefore, it is important to consider the potential risks associated with using CPP-2A in experiments before proceeding.

Future Directions

There are a number of potential future directions for further research on CPP-2A. These include investigating its effects on various biochemical and physiological processes, such as neurotransmitter and hormone levels, as well as its interactions with various receptors and signaling pathways. In addition, further research could be conducted to investigate the potential therapeutic applications of CPP-2A, such as its use as a potential drug to treat various diseases. Finally, research could be conducted to investigate the potential toxicity of CPP-2A and its potential for drug interactions.

Synthesis Methods

CPP-2A is synthesized by a multi-step process that involves the reaction of 4-chlorophenol and 3-chlorophenol with 1,3-diaminopropane. The reaction is catalyzed by hydrochloric acid and yields a crude product that is then purified by recrystallization. This method is relatively simple and has been successfully used to synthesize CPP-2A in a variety of different forms, including the free base, the hydrochloride salt, and the dihydrochloride salt.

Scientific Research Applications

CPP-2A has been studied extensively for its potential applications in scientific research. It has been used in various studies to investigate the effects of protein-protein interactions, enzyme activity, and receptor binding. In particular, CPP-2A has been used to study the activity of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. CPP-2A has also been used to investigate the effects of protein-protein interactions on the activity of various enzymes, such as the protease-activated receptor-2 (PAR2).

properties

IUPAC Name

4-(2-chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPRHGUZUCBRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.